1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Overview
Description
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxy group, and a nitrophenyl group
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves multiple steps. The starting materials typically include 4-ethoxyphenyl and 3-nitrophenyl derivatives, which undergo a series of reactions to form the final product. The synthetic route may involve the use of reagents such as hydrazonoyl halides, potassium thiocyanate, and thiosemicarbazide . The reaction conditions often require the presence of solvents like ethanol and catalysts such as triethylamine .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include optimizing reaction conditions, using more efficient catalysts, and implementing purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
In biology and medicine, 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide has been studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines, making it a promising candidate for drug development .
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes, such as DNA replication or protein synthesis .
In anticancer applications, this compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. It may also inhibit the proliferation of cancer cells by disrupting their cell cycle .
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide can be compared with other similar compounds, such as 1,3,4-thiadiazole derivatives and other imidazo[2,1-b][1,3]thiazine derivatives . These compounds share some structural similarities but differ in their functional groups and overall properties.
For example, 1,3,4-thiadiazole derivatives are known for their antimicrobial and anticancer activities, similar to this compound . the presence of different functional groups in these compounds can lead to variations in their biological activities and mechanisms of action.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N3O4S.BrH/c1-2-27-18-9-7-16(8-10-18)21-14-20(24,22-11-4-12-28-19(21)22)15-5-3-6-17(13-15)23(25)26;/h3,5-10,13,24H,2,4,11-12,14H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAOPRCXNUUGDM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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